molecular formula C19H21ClN2O4 B2653834 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351611-84-1

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2653834
CAS RN: 1351611-84-1
M. Wt: 376.84
InChI Key: XUEVNTWZJBNABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane . It has been reported to have inhibitory activity against dengue virus type 2 (DENV2) .


Synthesis Analysis

The compound is part of a new series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The compound is a complex organic molecule with multiple functional groups. It includes a 3-chlorobenzyl group, a 1,9-diazaspiro[5.5]undecane moiety, and a 5-methylisoxazol-4-yl group .

Scientific Research Applications

Mechanism of Action

The compound likely acts by inhibiting the NS5-methyltransferase, a protein crucial for the replication of the dengue virus . Molecular dynamics simulations suggest that the compound has a favorable binding energy with this protein .

Future Directions

The compound shows promise as a potential therapeutic for dengue virus type 2 (DENV2) infection . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its safety and efficacy.

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-13-16(17(21-26-13)14-5-2-3-6-15(14)20)18(23)22-9-7-19(8-10-22)24-11-4-12-25-19/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVNTWZJBNABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.